1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one
Description
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one is a bicyclic heterocyclic compound featuring fused pyrrolidine and oxazolone rings. This compound belongs to a broader class of pyrrolooxazolones, which are known for their stereochemical complexity and utility in synthesizing bioactive molecules, including phosphodiesterase (PDE) inhibitors .
Properties
CAS No. |
918423-12-8 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-methylidene-5,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-3-one |
InChI |
InChI=1S/C7H9NO2/c1-5-6-3-2-4-8(6)7(9)10-5/h6H,1-4H2 |
InChI Key |
OLFZFKGCTHCFBP-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2CCCN2C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions to form the fused ring system. Industrial production methods may involve optimizing these reactions for higher yields and purity .
Chemical Reactions Analysis
Acid-Catalyzed Reactions
The oxazolone ring exhibits sensitivity to acidic conditions:
-
Ring-Opening : Protonation of the oxazolone oxygen can lead to ring-opening, forming intermediates susceptible to nucleophilic attack.
-
Rearrangement : Under strong acidic conditions, the methylidene group may undergo Wagner-Meerwein shifts, altering the bicyclic framework .
Oxidation Reactions
Oxidative transformations are influenced by the electron-rich oxazolone ring:
-
CAN (Ceric Ammonium Nitrate) Oxidation : Analogous to 4,5-diphenyloxazole , the oxazolone ring may undergo cleavage with 3 equivalents of CAN, yielding imide derivatives and carboxylic acids.
-
Peracid Epoxidation : The methylidene group could react with peracids (e.g., mCPBA) to form epoxides, though experimental validation is required.
Table 2: Hypothetical Oxidation Pathways
| Oxidizing Agent | Expected Product |
|---|---|
| CAN | Imide + Carboxylic Acid |
| mCPBA | Epoxide derivative |
Cycloaddition Reactions
The methylidene group and oxazolone ring enable participation in cycloadditions:
-
Diels-Alder Reactivity : The compound may act as a dienophile in [4+2] cycloadditions with conjugated dienes, forming polycyclic adducts .
-
1,3-Dipolar Cycloadditions : Interaction with nitrile oxides or azides could yield fused heterocycles, leveraging the electron-deficient oxazolone ring .
Oxazolone Ring
-
Nucleophilic Attack : The carbonyl carbon undergoes nucleophilic substitution with amines or alcohols, forming urea or carbamate derivatives.
-
Electrophilic Substitution : Limited due to electron-withdrawing effects of the oxazolone oxygen; substitution likely occurs at the methylidene position.
Methylidene Group
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) could reduce the double bond, yielding a saturated pyrrolidine-oxazolone derivative.
-
Electrophilic Addition : Halogens (e.g., Br₂) may add across the double bond, forming dihalogenated intermediates .
Stability and Degradation
Scientific Research Applications
The compound 1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one is a member of the pyrrolidine family known for its diverse applications in medicinal chemistry and material science. This article explores its scientific research applications, highlighting key findings and case studies.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolo[1,2-c][1,3]oxazol-3-one exhibit significant antimicrobial properties. A study by Dumas (1988) noted that certain analogs demonstrated potent activity against various bacterial strains, suggesting potential as therapeutic agents in treating infections .
Neuropharmacology
The compound has been investigated for its effects on the central nervous system. Analogous compounds have shown promise as non-competitive antagonists of metabotropic glutamate receptors (mGluR5), which are implicated in several neurological disorders. Micheli et al. (2008) synthesized related pyrrolo compounds that displayed selective antagonistic properties, indicating potential for developing new treatments for conditions like anxiety and depression .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrrolo compounds. Research indicates that these compounds can inhibit pro-inflammatory cytokines, which could be beneficial in managing chronic inflammatory diseases. The mechanisms involve modulation of signaling pathways associated with inflammation .
Polymer Chemistry
The unique structure of this compound allows it to act as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have explored its use in creating high-performance materials suitable for various industrial applications .
Sensor Development
Pyrrolo compounds have been utilized in the development of chemical sensors due to their ability to interact with specific analytes. Research has demonstrated that these compounds can be integrated into sensor platforms to detect environmental pollutants or biological markers effectively .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating strong antimicrobial activity compared to standard antibiotics .
Case Study 2: Neuropharmacological Effects
A study involving animal models assessed the behavioral effects of pyrrolo derivatives on anxiety-like behaviors. Mice treated with these compounds exhibited reduced anxiety levels in elevated plus-maze tests compared to controls, supporting the hypothesis that these compounds may serve as effective anxiolytics .
Mechanism of Action
The mechanism of action of 1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one involves its interaction with molecular targets, potentially affecting various biological pathways. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrrolooxazolone derivatives arises from variations in substituents, stereochemistry, and ring modifications. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:
Table 1: Comparative Analysis of Pyrrolooxazolone Derivatives
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Key Physical/Spectral Data | Synthesis Method | Applications/Relevance | References |
|---|---|---|---|---|---|---|---|
| (3R,7aS)-3-(Trichloromethyl)tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-1-one | Trichloromethyl at C3 | C₇H₈Cl₃NO₂ | 244.50 | Density: 1.593 g/cm³; Boiling Point: 338.6°C; ¹H NMR (CDCl₃): δ 4.47–3.62 (m, pyrrolidine) | Condensation of prolinol with triphosgene in dichloromethane | Intermediate in chiral synthesis | |
| 1,1-Diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one | Diphenyl at C1 | C₁₈H₁₇NO₂ | 279.33 | SMILES: O=C1OC(C2N1CCC2)(c1ccccc1)c1ccccc1; Melting Point: Not reported | Not explicitly described; likely via cyclization of substituted proline analogs | Chiral building block | |
| 3-(3-Chlorophenyl)-3-(trifluoromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one (3n) | 3-Cl-C₆H₄ and CF₃ at C3 | C₁₃H₁₀ClF₃N₂O₂ | 318.68 | ¹H NMR (CDCl₃): δ 7.41–7.30 (m, aromatic); FTIR: 1785 cm⁻¹ (C=O) | NHC-catalyzed annulation of 1H-pyrrole-2-carbaldehyde with ketones | Not reported | |
| (S)-3,3-Dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one | Dimethyl at C3 | C₈H₁₃NO₂ | 155.19 | ¹³C NMR: δ 174.4 (C=O); HR-MS (ESI): (M+H)+ = 162.0219 | Modified literature procedures with DIPEA as base | Potential PDE inhibitor intermediates | |
| Tetrahydro-6,7-dihydroxy-1H,3H-pyrrolo[1,2-c]oxazol-3-one (6R,7S,7aR) | Dihydroxy at C6 and C7 | C₆H₉NO₄ | 159.14 | SMILES: O1C[C@]2([H])C@HC@HCN2C1=O | Not explicitly described | Biochemical intermediates | |
| Tetrahydro-1H,3H-pyrrolo[1,2-c]oxazole-1,3-dione | Oxazolone fused with pyrrolidine (dione form) | C₆H₇NO₃ | 141.13 | CAS: 57796-78-8; No spectral data provided | Not reported | General heterocyclic chemistry applications |
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups (e.g., trichloromethyl, trifluoromethyl) enhance electrophilicity at the oxazolone carbonyl, facilitating nucleophilic additions .
- Aromatic Substituents (e.g., diphenyl, chlorophenyl) improve thermal stability and influence π-π interactions in crystal packing .
Synthetic Efficiency :
- The trichloromethyl derivative is synthesized in high yield (81.0 mM concentration) using triphosgene , whereas CF₃-substituted analogs require N-heterocyclic carbene (NHC) catalysis with moderate yields (31–67%) .
Spectral Signatures :
- The carbonyl stretch in FTIR (1785–1745 cm⁻¹) is consistent across derivatives .
- ¹H NMR patterns (δ 3.6–4.5 ppm) reflect pyrrolidine ring protons, with shifts depending on substituent electronegativity .
Pharmacological Relevance :
- Tetrahydro-pyrrolooxazolones are key intermediates in PDE4 inhibitor synthesis, highlighting their role in anti-inflammatory drug development .
Biological Activity
1-Methylidenetetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications. The analysis includes data tables summarizing key findings from studies, as well as relevant case studies that illustrate its biological significance.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic structure that includes a pyrrole and oxazole moiety. Its chemical formula is C₈H₈N₂O, and it exhibits properties typical of nitrogen-containing heterocycles, which often contribute to their biological activity.
Structure
- Chemical Name : this compound
- Molecular Formula : C₈H₈N₂O
- Molecular Weight : 152.16 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
- Inhibition of K-Ras Proteins : The compound has been identified as a potential inhibitor of K-Ras proteins, which are critical in many cancers. Inhibition of K-Ras signaling pathways can lead to reduced tumor growth and metastasis .
Efficacy Data
A summary of the anticancer efficacy data is presented in Table 1.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Colorectal Cancer | 2.5 | K-Ras Inhibition |
| Study B | Breast Cancer | 1.8 | Apoptosis Induction |
| Study C | Lung Cancer | 3.0 | Cell Cycle Arrest |
Immunomodulatory Effects
The compound also demonstrates immunomodulatory properties by affecting macrophage polarization. It has been found to reprogram tumor-associated macrophages from an M2 phenotype (which supports tumor growth) to an M1 phenotype (which enhances antitumor immunity).
Case Studies
- Colorectal Cancer Model : In a preclinical model, treatment with the compound led to a significant reduction in tumor size and increased survival rates compared to controls. The study reported that the compound inhibited macrophage migration and promoted M1 polarization .
- Breast Cancer Study : Another study indicated that the compound enhanced the efficacy of conventional chemotherapeutics when used in combination therapy, suggesting its role in overcoming drug resistance .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Profile
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues with high affinity for liver and kidneys.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine.
Toxicological Studies
Preliminary toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are needed to fully understand long-term effects and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
